5,6-dehydroarachidonic acid

Overview

Description

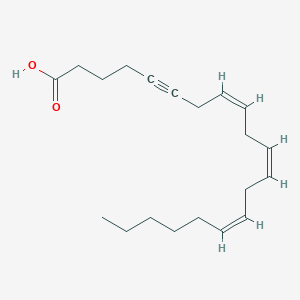

5,6-Dehydro Arachidonic Acid is an analog of arachidonic acid, where the 5,6 double bond has been replaced with an acetylene group . This modification results in a compound with unique biochemical properties, making it a valuable tool in scientific research. It is known to inhibit the enzyme 5-lipoxygenase, which plays a crucial role in the metabolism of arachidonic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dehydro Arachidonic Acid typically involves the modification of arachidonic acidThis can be achieved through various chemical reactions, including the use of acetylene derivatives and specific catalysts under controlled conditions .

Industrial Production Methods: Industrial production of 5,6-Dehydro Arachidonic Acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is usually stored in ethanol solution and shipped under cold conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dehydro Arachidonic Acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxygenated derivatives.

Reduction: Reduction reactions can convert the acetylene group back to a double bond.

Substitution: The acetylene group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Nucleophiles such as amines and thiols can react with the acetylene group under mild conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxy derivatives, while reduction can produce alkenes .

Scientific Research Applications

Cardiovascular Applications

Vasodilation Mechanism

Research has demonstrated that 5,6-DHA acts as an endothelium-derived hyperpolarizing factor (EDHF), promoting vasodilation in microvessels. A study indicated that 5,6-DHA induces a dose-dependent relaxation of isolated human microvessels through mechanisms involving endothelial calcium entry and hyperpolarization . This suggests potential therapeutic uses in managing conditions characterized by impaired vascular function.

Table: Effects of 5,6-DHA on Vasodilation

Inflammation and Immune Response

Role in Inflammatory Processes

Arachidonic acid and its metabolites, including 5,6-DHA, are known to influence inflammatory pathways. The conversion of AA to various eicosanoids plays a critical role in mediating inflammation. Studies have shown that metabolites like 5-hydroxyeicosatetraenoic acid (5-HETE), derived from arachidonic acid metabolism, can modulate inflammatory responses and may interact with pathways involving nuclear factor erythroid 2-related factor 2 (Nrf2) to regulate oxidative stress .

Cancer Research

Impact on Tumor Progression

Emerging research highlights the potential role of arachidonic acid metabolites in cancer biology. For instance, studies indicate that specific metabolites can influence tumor growth and metastasis. The metabolic profiling of arachidonic acid derivatives has been linked to colorectal cancer (CRC), with certain metabolites showing promise as biomarkers for disease progression . This suggests that 5,6-DHA and related compounds could be explored for their roles in cancer diagnostics and therapeutics.

Table: Arachidonic Acid Metabolites in Cancer

| Metabolite | Role in Cancer | Reference |

|---|---|---|

| 5-HETE | Modulates androgen metabolism; influences cancer cell behavior | |

| PGE2 | Associated with macrophage infiltration in CRC tumors |

Metabolic Regulation

Effects on Lipid Metabolism

The intake of arachidonic acid has been shown to affect lipid profiles and metabolic outcomes. Systematic reviews indicate that increased dietary intake of arachidonic acid does not adversely affect blood lipids but may enhance platelet aggregation under certain conditions . This highlights the need for further exploration into how metabolites like 5,6-DHA can influence metabolic pathways and overall health.

Mechanism of Action

The primary mechanism of action of 5,6-Dehydro Arachidonic Acid involves the inhibition of 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation. By inhibiting 5-lipoxygenase, 5,6-Dehydro Arachidonic Acid reduces the production of leukotrienes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Arachidonic Acid: The parent compound with a double bond at the 5,6 position.

Eicosapentaenoic Acid: A polyunsaturated fatty acid with multiple double bonds.

Docosahexaenoic Acid: Another polyunsaturated fatty acid with a different structure.

Uniqueness: 5,6-Dehydro Arachidonic Acid is unique due to the presence of an acetylene group at the 5,6 position. This structural modification imparts distinct biochemical properties, such as the ability to inhibit 5-lipoxygenase more effectively than its parent compound, arachidonic acid .

Biological Activity

5,6-dehydroarachidonic acid (5,6-DHA) is a metabolite derived from arachidonic acid (ARA), a polyunsaturated fatty acid that plays a critical role in various biological processes. Understanding the biological activity of 5,6-DHA is essential for elucidating its potential therapeutic applications, particularly in cardiovascular health and inflammatory responses.

Chemical Structure and Metabolism

5,6-DHA is characterized by the presence of a double bond between the 5th and 6th carbon atoms of the arachidonic acid chain. This structural modification influences its reactivity and biological function. ARA itself is subject to enzymatic metabolism through three primary pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways, leading to the formation of various bioactive lipids including prostaglandins and leukotrienes .

Biological Functions

Vasodilation and Endothelial Function

Research indicates that 5,6-DHA exhibits vasodilatory properties. A study demonstrated that this compound can induce dose-dependent vasodilation in isolated human microvessels. This effect is mediated through endothelial-dependent mechanisms involving calcium ion entry into endothelial cells . The vasodilatory response was partially inhibited by nitric oxide synthase (NOS) inhibitors, suggesting that nitric oxide plays a role in this process .

Inflammation and Immune Response

As a metabolite of ARA, 5,6-DHA is implicated in inflammatory processes. Arachidonic acid metabolites are known to modulate inflammation through various pathways. For instance, metabolites derived from the COX pathway are primarily pro-inflammatory, while those from the LOX pathway can have both pro-inflammatory and anti-inflammatory roles . The balance between these metabolites influences conditions such as cardiovascular diseases and inflammatory disorders.

Case Studies and Research Findings

-

Vasodilatory Mechanism Study :

- Objective : To investigate the vasodilatory effects of 5,6-DHA.

- Findings : The study found that 5,6-DHA induces vasodilation in human microvessels through an endothelial-dependent mechanism involving increased intracellular calcium levels .

- Implications : This suggests potential therapeutic applications for managing conditions characterized by impaired vascular function.

-

Inflammation Modulation :

- Objective : To assess how 5,6-DHA affects inflammation markers.

- Findings : Research indicates that metabolites from the ARA pathway can influence inflammatory responses significantly. Increased levels of certain metabolites were associated with enhanced inflammatory markers in various disease states .

- Implications : Understanding these interactions may lead to novel anti-inflammatory therapies targeting specific pathways.

Comparative Analysis of Arachidonic Acid Metabolites

| Metabolite | Pathway | Biological Activity |

|---|---|---|

| Prostaglandins (e.g., PGE2) | COX | Pro-inflammatory; involved in pain and fever |

| Leukotrienes (e.g., LTB4) | LOX | Pro-inflammatory; mediates allergic responses |

| Epoxyeicosatrienoic acids | CYP | Vasodilatory; anti-inflammatory |

| This compound | Derived from ARA | Vasodilatory; potential role in endothelial function |

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study the biological activity of 5,6-dehydroarachidonic acid?

- Methodological Answer : Studies often employ in vitro systems such as liver microsomes or mast cell models. For example, liver microsomes stimulated with NADPH are used to profile oxidative metabolites via liquid chromatography/MS, identifying epoxides (e.g., 5,6-trans-EET) and hydroxylated products . Mast cell activation assays (e.g., IgE-sensitized cells challenged with antigen or calcium ionophore A23187) are utilized to assess its role as a 5-lipoxygenase inhibitor, with β-hexosaminidase release as a marker of mediator secretion .

Q. How is this compound synthesized and characterized for research purposes?

- Methodological Answer : The compound is typically synthesized via isomerization of arachidonic acid (AA) or chemical derivatization. Structural characterization involves nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, iodolactonization of 5,6-trans-AA produces 5,6-trans-EET, which is validated using standards and LC/MS retention time matching . Purity verification (≥98%) is achieved through HPLC with UV detection, as noted in supplier specifications .

Q. What are the primary analytical techniques for detecting this compound and its metabolites?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection or MS is standard for resolving metabolites like 5-HETE, LTC4, and LTB4 . Epoxide identification requires trans-configuration-specific standards, while hydroxylation products are quantified using radioimmunoassays or stable isotope dilution methods .

Advanced Research Questions

Q. How do researchers address contradictions in reported metabolic pathways of this compound?

- Methodological Answer : Discrepancies arise due to competing oxidation of cis/trans double bonds by cytochrome P450 (CYP) isoforms. To resolve this, studies use isoform-specific inhibitors (e.g., anti-CYP2E1 antibodies) to isolate metabolic contributions. For instance, CYP2E1 preferentially generates 18- and 19-HETE isomers, while other isoforms produce epoxides . Cross-validation with isotopically labeled substrates and kinetic assays further clarifies pathway dominance .

Q. What strategies are employed to differentiate the biological effects of this compound from its cis-isomers?

- Methodological Answer : Comparative stability assays (e.g., microsomal hydrolysis resistance of 5,6-trans-EET vs. cis-EET) and receptor-binding studies (e.g., leukotriene B4 receptor affinity tests) are critical. For example, this compound shows unique binding to LTB4 receptors with Ki values in the nanomolar range, distinct from cis-AA derivatives . Computational modeling of ligand-receptor interactions can also predict stereochemical selectivity .

Q. How can researchers optimize experimental designs to account for this compound’s dual role as a substrate and inhibitor?

- Methodological Answer : Dose-response preincubation protocols are essential. For inhibitor studies, short preincubation periods (1–5 minutes) with this compound followed by thorough washing minimize off-target effects on secretory pathways while preserving 5-lipoxygenase inhibition . Parallel experiments with competitive substrates (e.g., exogenous AA) help distinguish metabolic interference from direct enzymatic inhibition .

Q. What advanced techniques are used to study the stability and degradation of this compound in biological systems?

- Methodological Answer : Stability is assessed via glutathione conjugation assays (e.g., hepatic glutathione S-transferase activity) and hydrolysis kinetics in microsomal preparations. For example, 5,6-trans-EET resists hydrolysis and conjugation, unlike its cis counterpart, enabling tracer studies with deuterated analogs to track degradation . Accelerated stability testing under varying pH and temperature conditions further informs storage protocols .

Q. Data Analysis and Reproducibility

Q. How should researchers handle variability in metabolite yield across studies?

- Methodological Answer : Normalize metabolite levels to internal standards (e.g., deuterated AA) and control for enzymatic activity differences (e.g., NADPH concentration in microsomal assays) . Statistical tools like ANOVA with post-hoc tests (e.g., Tukey’s HSD) identify batch effects or inter-lab variability. Open-access datasets and detailed supplementary methods enhance reproducibility .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Methodological Answer : Non-linear regression models (e.g., Hill equation) fit dose-response curves for IC50/EC50 determination. Bootstrap resampling or Bayesian hierarchical models account for heteroscedasticity in small-sample studies . For time-course data, mixed-effects models distinguish transient vs. sustained inhibitory effects .

Q. Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when using animal-derived models for this compound studies?

- Methodological Answer : Adhere to institutional animal care protocols (e.g., IACUC approval) and report euthanasia methods, tissue sourcing, and cell line authentication. For mast cell studies, disclose donor-specific details (e.g., murine strain) to address reproducibility concerns .

Q. What metadata is critical for publishing reproducible studies on this compound?

- Methodological Answer : Include CAS number (58688-54-3), purity verification methods, storage conditions (e.g., ethanol solution at −80°C), and batch-specific activity data . Follow Beilstein Journal guidelines for experimental rigor, such as depositing raw chromatograms/spectra in supplementary materials .

Properties

IUPAC Name |

(8Z,11Z,14Z)-icosa-8,11,14-trien-5-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOQWSLKUVKKAO-QNEBEIHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58688-54-3 | |

| Record name | Eicosa-8,11,14-trien-5-ynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058688543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.